2-Cyclopropoxy-6-(dimethylcarbamoyl)benzoic acid
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Overview
Description
2-Cyclopropoxy-6-(dimethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a dimethylcarbamoyl group attached to a benzoic acid core. It is a white to off-white powder with a purity of not less than 98% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-(dimethylcarbamoyl)benzoic acid typically involves the introduction of the cyclopropoxy and dimethylcarbamoyl groups onto a benzoic acid derivative. One common method involves the use of cyclopropyl alcohol and dimethylcarbamoyl chloride as starting materials. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-(dimethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopropoxy-6-(dimethylcarbamoyl)benzoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-(dimethylcarbamoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy and dimethylcarbamoyl groups may play a role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxybenzoic acid: Lacks the dimethylcarbamoyl group, which may result in different reactivity and biological activity.
6-(Dimethylcarbamoyl)benzoic acid: Lacks the cyclopropoxy group, which could affect its binding properties and overall activity.
Uniqueness
2-Cyclopropoxy-6-(dimethylcarbamoyl)benzoic acid is unique due to the presence of both the cyclopropoxy and dimethylcarbamoyl groups, which confer specific chemical and biological properties. These groups may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-(dimethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-14(2)12(15)9-4-3-5-10(11(9)13(16)17)18-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
QLRQFYNRWYGHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
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